molecular formula C21H26N2O3 B15031090 1-[(4-Ethoxyphenyl)methyl]-4-(3-methoxybenzoyl)piperazine

1-[(4-Ethoxyphenyl)methyl]-4-(3-methoxybenzoyl)piperazine

Cat. No.: B15031090
M. Wt: 354.4 g/mol
InChI Key: UQOAYDPYTFQRMC-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-4-(3-methoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a methoxybenzoyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(4-Ethoxyphenyl)methyl]-4-(3-methoxybenzoyl)piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-(3-methoxybenzoyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

1-[(4-Ethoxyphenyl)methyl]-4-(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(4-Ethoxyphenyl)methyl]-4-(3-methoxybenzoyl)piperazine can be compared with other similar piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O3/c1-3-26-19-9-7-17(8-10-19)16-22-11-13-23(14-12-22)21(24)18-5-4-6-20(15-18)25-2/h4-10,15H,3,11-14,16H2,1-2H3

InChI Key

UQOAYDPYTFQRMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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